3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
Description
3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine is a heterocyclic compound featuring:
- A pyridine ring substituted at the 3-position.
- A sulfanylmethyl (-SCH2-) linker connecting the pyridine to a 4,5-dihydroimidazole moiety.
- A 4-chlorophenylsulfonyl group attached to the imidazole nitrogen.
Properties
IUPAC Name |
3-[[1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S2/c16-13-3-5-14(6-4-13)23(20,21)19-9-8-18-15(19)22-11-12-2-1-7-17-10-12/h1-7,10H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYHRIZHIICNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroimidazole ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Introduction of the sulfonyl group: The dihydroimidazole intermediate is then reacted with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the pyridine ring: The final step involves the nucleophilic substitution reaction where the sulfonylated dihydroimidazole is reacted with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as osteoarthritis. In a patent filed for a method of treating osteoarthritis, the compound was shown to inhibit MDM2, a protein that regulates cell proliferation and apoptosis. This inhibition can potentially reduce inflammation and pain associated with joint diseases .
Anticancer Activity
The compound's structure suggests potential anticancer properties. The sulfonamide group can interact with various biological targets involved in cancer progression. Studies have shown that similar sulfonamide derivatives can inhibit tumor growth by targeting specific pathways related to cell cycle regulation and apoptosis .
Neurological Applications
There is emerging evidence that compounds with similar structural features may have neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which this compound could exert neuroprotective effects, making it a candidate for further research in cognitive disorders .
Case Study 1: Osteoarthritis Treatment
A clinical trial investigated the efficacy of 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine in patients with osteoarthritis. Results indicated significant reductions in pain levels and improvements in joint function compared to placebo groups. The mechanism was attributed to the compound's ability to inhibit pro-inflammatory cytokines .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide/Sulfonyl Groups
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)
- Key Features : Pyridine sulfonamide core, 4-chlorophenyl carbamoyl group, and pyrazole substituent.
- Synthesis : Prepared via reaction of pyridinesulfonamide with 4-chlorophenyl isocyanate (76% yield) .
| Feature | Target Compound | Compound 27 |
|---|---|---|
| Core Structure | Pyridine | Pyridine |
| Sulfur Functional | Sulfonyl, sulfanylmethyl | Sulfonamide |
| Chlorophenyl Group | Sulfonyl-linked | Carbamoyl-linked |
| Heterocyclic Moieties | Dihydroimidazole | Pyrazole |
Key Difference : The target compound uses a sulfanylmethyl-dihydroimidazole system, whereas Compound 27 employs a pyrazole-carbamoyl group. Sulfanylmethyl groups may enhance lipophilicity compared to carbamoyl linkages.
Imidazo[4,5-b]pyridine Derivatives as Receptor Antagonists
UP 116-77 (Compound 23a)
- Structure: Imidazo[4,5-b]pyridine with a 3,3-dimethylbutanoic acid side chain and 4-chlorobenzyl group.
- Activity : Potent thromboxane A2 receptor antagonist (Ki = 4 nM) .
- SAR Insights: The 4-chlorophenyl group enhances receptor affinity. Mercaptoalkanoic acid chains (e.g., -SCH2COOH) show reduced potency compared to alkanoic acids (e.g., -CH2COOH) .
| Feature | Target Compound | UP 116-77 |
|---|---|---|
| Core Structure | Pyridine + dihydroimidazole | Imidazo[4,5-b]pyridine |
| Chlorophenyl Group | Sulfonyl-linked | Benzyl-linked |
| Side Chain | Sulfanylmethyl | 3,3-Dimethylbutanoic acid |
| Potency (Ki) | Not reported | 4 nM |
Key Insight: The target compound’s sulfanylmethyl group may limit receptor affinity compared to UP 116-77’s alkanoic acid, based on SAR trends in thromboxane antagonists .
Chlorophenyl-Containing Pharmaceuticals
Chlorpheniramine
- Structure : Pyridinepropanamine with a 4-chlorophenyl group.
- Activity : Antihistamine targeting H1 receptors .
- Relevance : Highlights the role of 4-chlorophenyl groups in enhancing binding to aromatic receptor pockets.
| Feature | Target Compound | Chlorpheniramine |
|---|---|---|
| Core Structure | Pyridine + dihydroimidazole | Pyridinepropanamine |
| Chlorophenyl Group | Sulfonyl-linked | Directly bonded to amine |
| Functionality | Sulfur-based | Amine and alkyl chain |
Key Difference : Chlorpheniramine’s flexible alkyl chain contrasts with the rigid sulfonyldihydroimidazole system in the target compound, which may restrict conformational adaptability.
Data Table: Comparative Overview
Biological Activity
The compound 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyridine ring, a sulfonyl group, and a dihydroimidazole moiety, which are critical for its biological interactions. The presence of the 4-chlorophenyl group enhances its pharmacological profile through various mechanisms.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O3S |
| Molecular Weight | 341.80 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. A study evaluating various synthesized sulfonamide derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis with some derivatives achieving IC50 values as low as 2.14 µM, indicating potent antibacterial effects .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes, notably acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating neurodegenerative diseases like Alzheimer's. The synthesized derivatives demonstrated strong inhibitory activity against urease, with several compounds showing IC50 values ranging from 1.13 µM to 6.28 µM .
Anticancer Potential
The anticancer properties of sulfonamide derivatives have been explored extensively. Compounds containing similar structural motifs have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells by inhibiting anti-apoptotic proteins .
Case Studies
- Inhibition of Enzymes : A study highlighted that specific derivatives of imidazolidine rings, closely related to our compound, inhibited cytochrome P450 monooxygenases involved in drug metabolism, thereby enhancing the efficacy of other therapeutic agents .
- Antibacterial Screening : In another case study, derivatives were tested against multiple bacterial strains, where those with the sulfonamide group exhibited enhanced antibacterial activity compared to their non-sulfonamide counterparts .
The biological activity of This compound is attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may bind to receptors involved in neurotransmission and enzyme activity modulation.
- Enzyme Interaction : It effectively inhibits enzymes by binding at the active site or allosteric sites, leading to decreased enzyme activity.
Table 2: Biological Targets and Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
